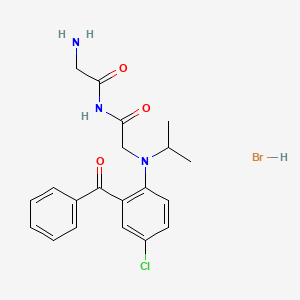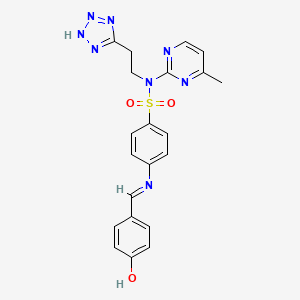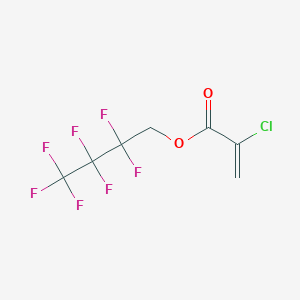
2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate is a fluorinated ester compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate typically involves the esterification of 2-chloroprop-2-enoic acid with 2,2,3,3,4,4,4-heptafluorobutanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles, resulting in the formation of addition products.
Polymerization: The compound can undergo polymerization reactions to form fluorinated polymers with unique properties.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Electrophiles: Halogens and other electrophilic species are used in addition reactions.
Catalysts: Acid catalysts such as sulfuric acid and p-toluenesulfonic acid are used in esterification reactions.
Major Products Formed
Substitution Products: Compounds with substituted chlorine atoms.
Addition Products: Compounds formed by the addition of electrophiles to the double bond.
Polymers: Fluorinated polymers with enhanced chemical and thermal stability.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated compounds and polymers.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants with enhanced chemical resistance.
Wirkmechanismus
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate involves its interaction with molecular targets through its reactive functional groups. The ester and chloroprop-2-enoate moieties can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The fluorine atoms contribute to the compound’s hydrophobicity and chemical stability, making it suitable for applications requiring resistance to harsh conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Similar in structure but with a methacrylate moiety instead of chloroprop-2-enoate.
2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Contains an acrylate group instead of chloroprop-2-enoate.
2,2,3,3,4,4,4-Heptafluorobutylamine: An amine derivative with similar fluorinated properties.
Uniqueness
2,2,3,3,4,4,4-Heptafluorobutyl 2-chloroprop-2-enoate is unique due to its combination of a chloroprop-2-enoate moiety with a highly fluorinated butyl group. This combination imparts distinct chemical reactivity and stability, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
74359-14-1 |
|---|---|
Molekularformel |
C7H4ClF7O2 |
Molekulargewicht |
288.55 g/mol |
IUPAC-Name |
2,2,3,3,4,4,4-heptafluorobutyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C7H4ClF7O2/c1-3(8)4(16)17-2-5(9,10)6(11,12)7(13,14)15/h1-2H2 |
InChI-Schlüssel |
SNTQAKVWVGWLDU-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(=O)OCC(C(C(F)(F)F)(F)F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


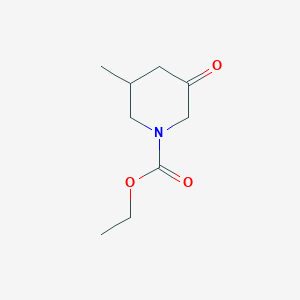

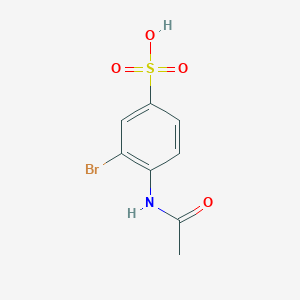
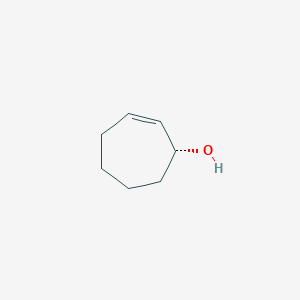
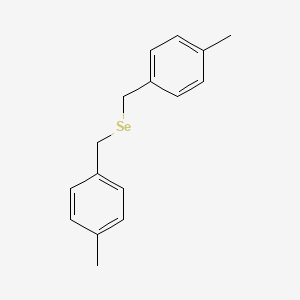


![1-[(Pyridin-2-yl)methyl]pyridin-1-ium bromide](/img/structure/B14434748.png)
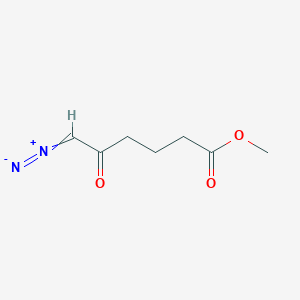
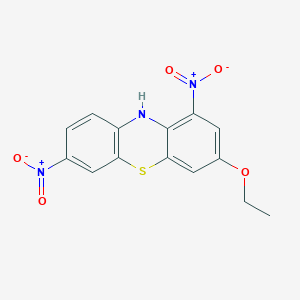
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-valine](/img/structure/B14434756.png)
